N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-8-15-14(9-10)18-16(20-15)12-4-6-13(7-5-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYLCDKHPLIGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .
Chemical Reactions Analysis
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
Recent studies have indicated that derivatives of benzoxazole, including N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, exhibit promising antimicrobial and antiparasitic properties. For instance, research has shown that similar benzoxazole derivatives demonstrate significant activity against protozoan parasites such as Plasmodium (malaria) and Leishmania (leishmaniasis) . The mechanism often involves the inhibition of specific enzymes or pathways critical to the survival of these pathogens.
Cancer Research
The compound has also been explored for its potential anticancer properties. Benzoxazole derivatives are known to interact with DNA and inhibit cell proliferation in various cancer cell lines. Studies suggest that the unique structural features of this compound may enhance its efficacy as a chemotherapeutic agent .
Biological Applications
Biochemical Probes
In biological research, this compound is utilized as a biochemical probe to study cellular processes and molecular interactions. Its ability to bind selectively to certain proteins makes it a valuable tool in understanding complex biological systems .
Mechanism of Action Studies
The compound's interactions with specific molecular targets, such as enzymes and receptors, are crucial for elucidating its biological effects. For example, docking studies have been employed to predict how this compound binds to active sites on target proteins, which can inform further drug design efforts .
Industrial Applications
Material Science
this compound is being investigated for its potential use in developing new materials. Its unique chemical properties allow it to serve as a building block for synthesizing more complex polymers and materials with desirable characteristics .
Chemical Processes
In the chemical industry, this compound can be used in various synthetic routes to create other valuable chemicals. Its reactivity can be harnessed in processes such as nucleophilic acyl substitution, making it useful in producing diverse chemical products .
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
The biological and chemical properties of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can be contextualized by comparing it with structurally analogous benzoxazole and benzothiazole derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Their Characteristics
Key Research Findings
Antimicrobial Potential: Methyl-substituted benzoxazoles exhibit moderate antimicrobial activity, while chloro derivatives (e.g., 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide) show enhanced efficacy due to electrophilic halogen atoms .
Anticancer Mechanisms : The target compound’s methyl group may reduce toxicity compared to nitro or chloro analogues, making it a safer candidate for cancer therapy .
Structural Flexibility : Compounds with methoxy or sulfonyl groups (e.g., C₂₂H₁₈N₂O₃) demonstrate versatility in both medicinal and material science applications .
Biological Activity
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a compound belonging to the benzoxazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzene ring fused with an oxazole ring, which contributes to its biological activity. The synthesis typically involves cyclization reactions using various aldehydes and ketones under specific conditions, incorporating catalysts such as nanocatalysts or metal catalysts for enhanced efficiency .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with cellular processes critical for microbial survival, leading to cell death .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties . It induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines .
Case Study: Apoptotic Mechanism
A study investigating the anticancer effects of this compound revealed that it activates caspase pathways leading to programmed cell death in cancer cells. The research utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis through increased expression of pro-apoptotic proteins .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Action : It targets signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of benzoxazole derivatives, including this compound. Variations in substituents on the aromatic rings significantly influence their biological activity. Compounds with electron-donating groups tend to exhibit enhanced antimicrobial properties compared to those with electron-withdrawing groups .
Table 2: Structure-Activity Relationship (SAR) Findings
| Compound Structure | Biological Activity |
|---|---|
| This compound | High antimicrobial and anticancer activity |
| N-[4-(6-methoxybenzothiazol-2-yl)phenyl]acetamide | Moderate activity |
| N-[4-(5-chlorobenzothiazol-2-yl)phenyl]acetamide | Low activity |
Q & A
Q. What are the optimized synthetic routes for N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core via cyclization of ortho-aminophenol derivatives with carboxylic acids or esters under acidic conditions. Subsequent functionalization includes coupling the benzoxazole moiety to a phenylacetamide group. Key steps:
- Cyclization : Use dehydrating agents (e.g., polyphosphoric acid) to form the benzoxazole ring .
- Acetylation : React the intermediate with acetic anhydride to introduce the acetamide group.
- Purification : Employ column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorometric or colorimetric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural analogs of this compound compare in target binding?
Comparative analysis of analogs reveals differences in binding affinity due to substituent effects:
| Compound | Structural Variation | Binding Affinity (K, nM) | Target |
|---|---|---|---|
| Target Compound | 5-Methylbenzoxazole | 12.3 ± 1.2 | EGFR Kinase |
| N-[4-(6-Cl-benzoxazol)phenyl]acetamide | Chlorine substitution | 8.7 ± 0.9 | EGFR Kinase |
| N-[4-(benzothiazol)phenyl]acetamide | Benzothiazole core | 25.4 ± 2.1 | Aurora Kinase A |
Molecular docking (e.g., AutoDock Vina) shows the 5-methyl group enhances hydrophobic interactions in EGFR’s ATP-binding pocket .
Q. How can contradictory data in biological activity be resolved?
Discrepancies (e.g., variable IC values across studies) may arise from assay conditions or cell line heterogeneity. Mitigation strategies:
- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .
- Dose-Response Curves : Use a wider concentration range (e.g., 0.1–100 µM) to capture full efficacy .
- Computational Validation : Compare docking results with experimental IC to identify false positives .
Q. What in silico methods predict this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME assess solubility (LogP), bioavailability, and CYP450 interactions. For this compound:
- LogP : 2.8 (optimal for membrane permeability)
- Bioavailability Score : 0.55 (moderate)
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (Probability: 72%) due to benzoxazole metabolism .
Methodological Guidance
Q. How to design experiments for target engagement validation?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified EGFR kinase .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization post-treatment .
Q. What strategies improve synthetic yield of the benzoxazole core?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h with 15% higher yield .
- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) instead of HSO to minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
